molecular formula C18H26N2O B1522388 butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine CAS No. 1243598-50-6

butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine

Cat. No. B1522388
M. Wt: 286.4 g/mol
InChI Key: UIKXZUWCYDRNDD-UHFFFAOYSA-N
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Description

Butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine, commonly referred to as BMDMA, is a synthetic compound with a wide range of applications in the scientific research field. It is an aromatic amine, which is a type of organic compound made up of nitrogen and carbon atoms. BMDMA is used in various laboratory experiments, including biochemical and physiological research.

Scientific Research Applications

Polymer Solar Cells and Organic Electronics

One study demonstrates the use of an amine-based, alcohol-soluble fullerene derivative, showcasing its application as an acceptor and cathode interfacial material in polymer solar cells. This compound, due to its favorable electron mobility, has been applied successfully in the fabrication process of polymer solar cells, indicating its potential for enhancing the efficiency of organic solar cells through improved charge transport and device architecture optimization (Menglan Lv et al., 2014).

Synthetic Organic Chemistry

Research in synthetic organic chemistry has explored the regioselective metallation of pyrroles, providing insights into the interaction between different substituents and their impact on the chemical reactivity and selectivity of pyrrole derivatives. This work contributes to the broader understanding of how such compounds can be manipulated in synthetic routes for the development of complex organic molecules (F. Faigl et al., 1997).

Materials Science

In materials science, the compound has found applications in the development of novel materials with specific electronic properties. For example, studies have focused on the covalent binding and interaction of related compounds with various substrates, potentially leading to new materials for electronic applications or as intermediates in the synthesis of complex molecules (A. DeCaprio et al., 1982).

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-5-6-11-19-13-16-12-14(2)20(15(16)3)17-7-9-18(21-4)10-8-17/h7-10,12,19H,5-6,11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXZUWCYDRNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(N(C(=C1)C)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.